

Comparative Analysis of Qyl-685 and its Analogs in Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

[Get Quote](#)

A comprehensive guide for researchers and drug development professionals on the structural activity relationship of novel methylenecyclopropane nucleoside analogs.

This guide provides a detailed comparison of the anti-HIV-1 activity of **Qyl-685** and its analogs, a series of methylenecyclopropane nucleoside phosphoro-L-alaninate diesters. The information presented herein is compiled from foundational studies and is intended to inform ongoing research and development in the field of antiretroviral therapy.

Introduction

Qyl-685, chemically identified as methyl (((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a nucleoside analog that has demonstrated potent activity against Human Immunodeficiency Virus type 1 (HIV-1).^[1] As a prodrug, its design incorporates a phosphoro-L-alaninate moiety to enhance cellular uptake and intracellular delivery of the active nucleoside monophosphate.^{[1][2]} This guide explores the structural modifications of **Qyl-685** and their impact on antiviral efficacy, providing a clear structure-activity relationship (SAR) to aid in the design of next-generation anti-HIV agents.

Core Structural Features and Analogs

The fundamental structure of **Qyl-685** and its analogs consists of a nucleobase attached to a methylenecyclopropane ring, which serves as a mimic of the natural deoxyribose sugar. A key feature is the phosphoro-L-alaninate (PPA) moiety, which is crucial for its prodrug properties.

The primary analogs discussed in this guide feature variations in the nucleobase and the stereochemistry of the methylenecyclopropane group.

Comparative Biological Activity

The anti-HIV-1 activity of **Qyl-685** and its analogs was primarily evaluated in MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection. The 50% inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit viral replication by 50%, was the key metric for comparison.

| Compound | Nucleobase | Stereochemistry | Phosphoro-L-alaninate (PPA) Moiety | IC50 (μM) in MT-2 cells |
|----------|-------------------|-----------------|------------------------------------|-------------------------|
| Qyl-685 | 2,6-Diaminopurine | Z-(cis) | Present | 0.034 |
| Qyl-609 | Adenine | Z-(cis) | Present | 0.0026 |
| Qyl-546A | 2,6-Diaminopurine | Z-(cis) | Absent | >10 |
| Qyl-284A | Adenine | Z-(cis) | Absent | 0.75 |
| Qyl-675 | 2,6-Diaminopurine | E-(trans) | Present | >10 |

Data sourced from Uchida et al., 1999.[\[1\]](#)[\[2\]](#)

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above reveals several key SAR insights:

- **Crucial Role of the Phosphoro-L-alaninate (PPA) Moiety:** The addition of the PPA moiety dramatically enhances the anti-HIV-1 activity. For instance, Qyl-546A, which lacks the PPA group, has an IC50 greater than 10 μM, while **Qyl-685**, its PPA-containing counterpart, exhibits a potent IC50 of 0.034 μM.[\[1\]](#)[\[2\]](#) A similar trend is observed between Qyl-284A (IC50 = 0.75 μM) and the highly potent Qyl-609 (IC50 = 0.0026 μM).[\[1\]](#)[\[2\]](#) This highlights the

success of the prodrug strategy in facilitating the intracellular delivery and subsequent phosphorylation of the nucleoside analog.

- **Influence of the Nucleobase:** While both adenine and 2,6-diaminopurine analogs with the PPA moiety are highly active, the adenine-containing analog (Qyl-609) is approximately 13-fold more potent than the 2,6-diaminopurine analog (**Qyl-685**).^[1] This suggests that the nature of the purine base influences the interaction with the viral reverse transcriptase or the efficiency of intracellular metabolism.
- **Stereochemistry of the Methylenecyclopropane Ring:** The Z-(cis) configuration of the methylenecyclopropane moiety is essential for antiviral activity. Qyl-675, the E-(trans) isomer of **Qyl-685**, is inactive ($IC_{50} > 10 \mu M$).^{[1][2]} This stereospecificity indicates a stringent structural requirement for the analog to be recognized and utilized by the viral polymerase.

Experimental Protocols

Anti-HIV-1 Assay in MT-2 Cells

The antiviral activity of the compounds was determined using an MT-2 cell-based assay.

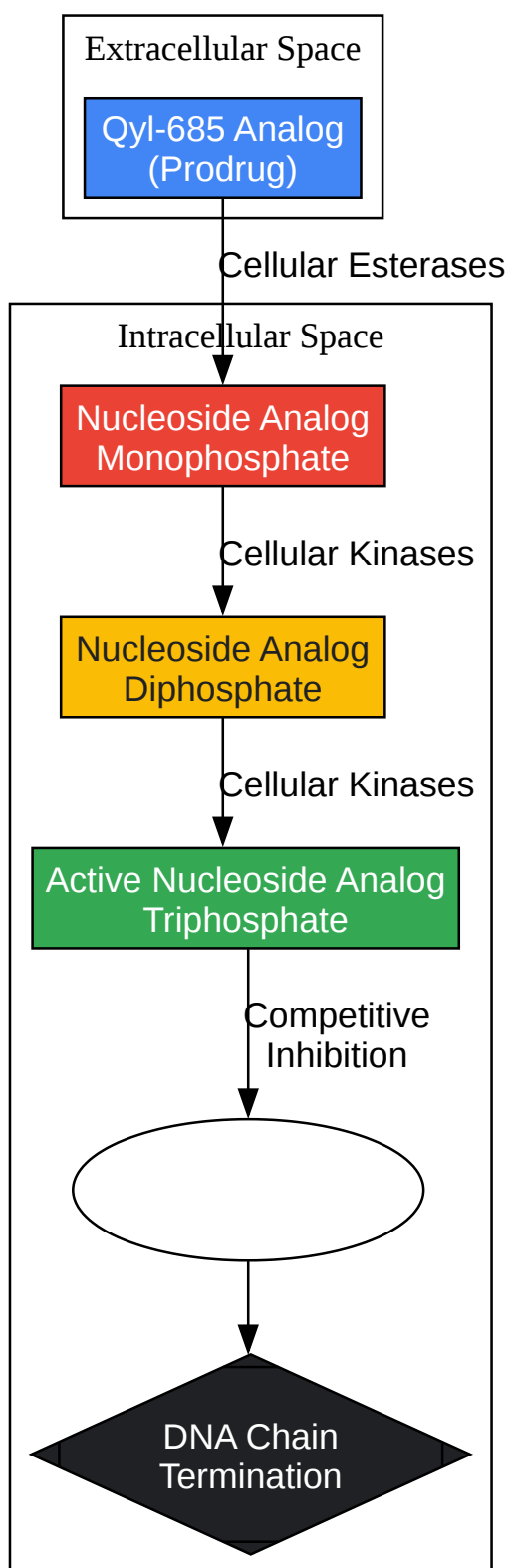
- **Cell Culture:** MT-2 cells were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin, and streptomycin.
- **Viral Infection:** MT-2 cells were infected with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.
- **Compound Treatment:** Immediately after infection, the cells were resuspended in fresh medium containing various concentrations of the test compounds.
- **Incubation:** The infected and treated cells were incubated for 4-5 days at 37°C in a humidified atmosphere of 5% CO₂.
- **Endpoint Measurement:** The extent of viral replication was quantified by measuring the amount of p24 Gag protein in the culture supernatants using an enzyme-linked immunosorbent assay (ELISA). The IC_{50} values were calculated from the dose-response curves.

p24 Gag Protein Quantification (ELISA)

The concentration of the HIV-1 p24 antigen in the culture supernatants was measured using a commercially available p24 ELISA kit, following the manufacturer's instructions. This assay provides a quantitative measure of viral replication.

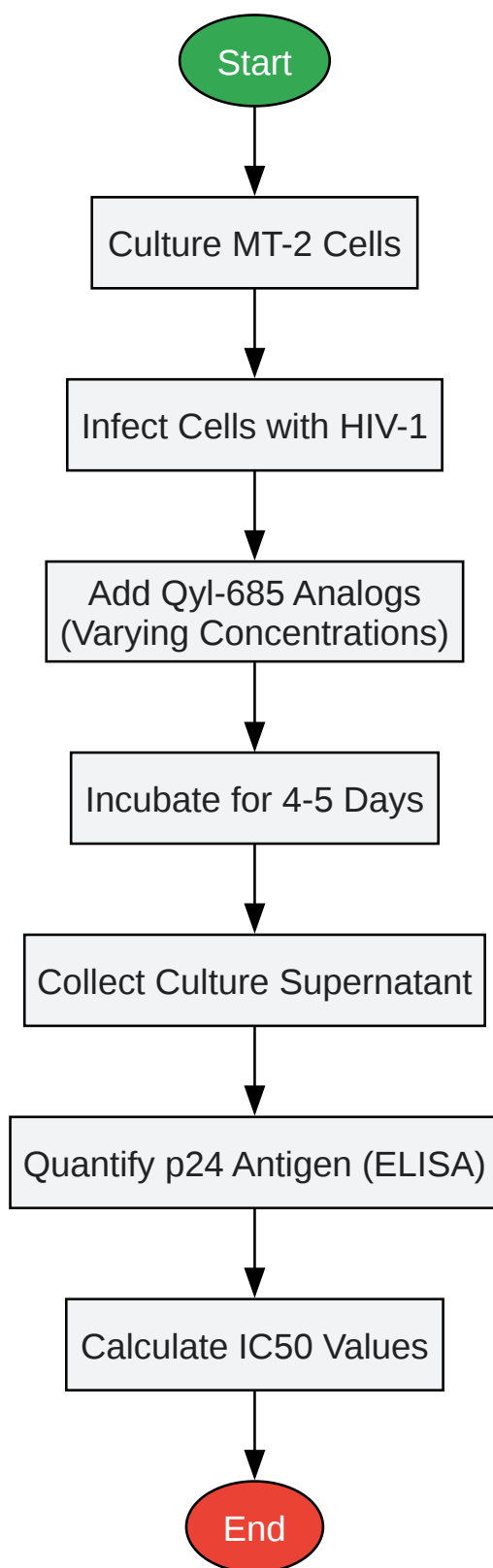
Visualizing the Mechanism and Workflow

To better understand the processes involved, the following diagrams illustrate the proposed mechanism of action and the experimental workflow.



[Click to download full resolution via product page](#)

Fig. 1: Proposed intracellular activation pathway of **Qyl-685** analogs.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prodrugs of Nucleoside 5'-Monophosphate Analogues: Overview of the Recent Literature Concerning their Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of Qyl-685 and its Analogs in Anti-HIV-1 Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1678686#structural-activity-relationship-of-qyl-685-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com